3-Cyclohexene-1-carboxylic acid, 6,6-dimethyl-2-methylene-, ethyl ester
Description
Properties
IUPAC Name |
ethyl 6,6-dimethyl-2-methylidenecyclohex-3-ene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-5-14-11(13)10-9(2)7-6-8-12(10,3)4/h6-7,10H,2,5,8H2,1,3-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOVGPJULTGXWJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(=C)C=CCC1(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70865744 | |
| Record name | 3-Cyclohexene-1-carboxylic acid, 6,6-dimethyl-2-methylene-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70865744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35044-58-7 | |
| Record name | Ethyl 6,6-dimethyl-2-methylene-3-cyclohexene-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35044-58-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Cyclohexene-1-carboxylic acid, 6,6-dimethyl-2-methylene-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035044587 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Cyclohexene-1-carboxylic acid, 6,6-dimethyl-2-methylene-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Cyclohexene-1-carboxylic acid, 6,6-dimethyl-2-methylene-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70865744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 6,6-dimethyl-2-methylenecyclohex-3-enecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.562 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Esterification via Acyl Chloride Intermediate
This two-step process is classical for preparing esters from carboxylic acids:
Conversion of Acid to Acyl Chloride:
- The carboxylic acid is reacted with oxalyl chloride to form the corresponding acyl chloride.
- This reaction typically occurs under mild conditions and is well-documented in organic synthesis literature (e.g., March’s Advanced Organic Chemistry).
-
- The acyl chloride intermediate is then reacted with ethanol in the presence of a base such as triethylamine.
- The reaction is carried out in an inert solvent like methylene chloride.
- After stirring at room temperature (around 25°C) for an extended period (e.g., 15 hours), the mixture is worked up to isolate the ethyl ester.
- Distillation under reduced pressure yields the purified product.
Yields: This method typically provides moderate to high yields (e.g., 60% reported for similar esters) and allows for good control over purity and reaction conditions.
Direct Alkylation of the Carboxylic Acid
An alternative and efficient method involves the direct alkylation of the acid in a basic medium:
-
- The carboxylic acid is dissolved in an inert organic solvent such as acetone.
- Potassium carbonate is used as the base to deprotonate the acid.
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- An alkyl halide, specifically ethyl bromide or ethyl chloride, is added to the reaction mixture.
- The mixture is stirred under reflux or at room temperature, allowing nucleophilic substitution to form the ethyl ester.
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- After completion, the reaction mixture is filtered to remove inorganic salts.
- The solvent is evaporated, and the product is purified by distillation.
- This method avoids the use of corrosive reagents like oxalyl chloride.
- It is particularly suitable for esters with small alkyl groups such as methyl, ethyl, propyl, or allyl.
Yields: High yields are reported (up to 95% in related propyl ester synthesis), indicating the efficiency of this approach.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Reagents | Solvent | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Acyl chloride intermediate | Oxalyl chloride, ethanol, Et3N | Methylene chloride | Room temp, 15 h | ~60 | Controlled reaction, moderate yield |
| Direct alkylation (alkyl halide) | K2CO3, ethyl bromide/chloride | Acetone | Reflux or RT | Up to 95 | High yield, simpler, no corrosive reagents |
Research Findings and Notes
- The ethyl ester of 6,6-dimethyl-2-methylene-1-cyclohexanecarboxylic acid is a known intermediate in the synthesis of fragrance compounds such as γ-damascone, indicating its synthetic utility beyond just ester formation.
- The ester exhibits interesting olfactory properties, making its preparation relevant for perfumery applications.
- The literature and patent documents confirm that both preparation methods are viable, with the choice depending on scale, available reagents, and desired purity.
- The direct alkylation method is preferred for industrial-scale synthesis due to higher yields and fewer hazardous reagents.
- The acyl chloride method remains useful for laboratory-scale synthesis where precise control over reaction conditions is required.
Chemical Reactions Analysis
Types of Reactions: 3-Cyclohexene-1-carboxylic acid, 6,6-dimethyl-2-methylene-, ethyl ester can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Substitution reactions can be performed using nucleophiles such as halides or alkyl groups in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can produce alcohols or alkanes.
Substitution: Substitution reactions can result in the formation of halogenated derivatives or alkylated products.
Scientific Research Applications
Fragrance Industry
The compound is primarily utilized in the fragrance industry due to its pleasant aroma characteristics. It serves as a key ingredient in various fragrance formulations, contributing to floral and fruity notes.
- Case Study: Fragrance Composition
A patent describes methods for preparing fragrance compositions that include this compound as a solvent and aromatic agent, enhancing the overall scent profile of perfumes and personal care products .
Food Technology
In food technology, ethyl dimethyl methylene cyclohexene carboxylate is recognized for its flavoring properties. It can be used as a flavor enhancer in food products.
- Potential Uses
The compound is not listed in the Food Chemicals Codex but has been noted for its potential applications in flavoring agents used in beverages and confections . Its organoleptic properties make it suitable for enhancing the sensory experience of various food items.
Medicinal Research
Emerging research suggests potential medicinal applications of this compound, particularly in the field of pharmaceuticals.
- Antimicrobial Properties
Preliminary studies indicate that compounds similar to ethyl safranate exhibit antimicrobial activity, which may lead to its use in developing new antimicrobial agents . Further research is needed to explore these properties fully.
Cosmetic Applications
The compound's stability and aromatic properties make it suitable for cosmetic formulations.
Mechanism of Action
The mechanism by which 3-Cyclohexene-1-carboxylic acid, 6,6-dimethyl-2-methylene-, ethyl ester exerts its effects depends on its specific application. In drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism of action would vary based on the specific biological system and the intended therapeutic effect.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Read-Across Candidates
Key Structural Features for Comparison :
- Core Cyclohexene Ring: Monocyclic vs. bicyclic systems.
- Substituents : Methyl, methylene, and ester groups.
- Ester Chain Length : Methyl vs. ethyl vs. longer alkyl chains.
Table 1: Structural Comparison of Selected Analogues
Reactivity and Functional Group Analysis
- 1,3-Cyclohexadiene Analogue (): The conjugated diene system increases susceptibility to electrophilic addition reactions compared to the mono-unsaturated target compound.
- Pharmaceutical Analogue (Tilidate Hydrochloride, CAS N/A): Incorporates a dimethylamino-phenyl group, enabling opioid receptor binding . This highlights how substituent variation shifts applications from industrial/fragrance to medicinal use.
Physical-Chemical Properties
Biological Activity
3-Cyclohexene-1-carboxylic acid, 6,6-dimethyl-2-methylene-, ethyl ester, commonly known as ethyl safranate (CAS Number: 35044-58-7), is a compound of interest due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₂H₁₈O₂
- Molecular Weight : 194.27 g/mol
- Density : 1.0 ± 0.1 g/cm³
- Boiling Point : 239.1 ± 29.0 °C at 760 mmHg
- LogP : 3.69
Biological Activity Overview
Ethyl safranate has been studied for various biological activities, including:
-
Antioxidant Activity
- Ethyl safranate exhibits significant antioxidant properties, which can protect cells from oxidative stress. Antioxidants are crucial in preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders.
-
Anti-inflammatory Effects
- Research indicates that compounds similar to ethyl safranate can modulate inflammatory pathways. This may involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenases (COXs) and lipoxygenases (LOXs).
-
Antimicrobial Properties
- Preliminary studies suggest that ethyl safranate has antimicrobial activity against certain bacterial strains. The mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
-
Potential Anticancer Activity
- Some studies have indicated that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
Case Study 1: Antioxidant Properties
A study published in Food Chemistry demonstrated that ethyl safranate exhibited a significant ability to scavenge free radicals compared to standard antioxidants like vitamin E. The research utilized DPPH and ABTS assays to quantify the antioxidant capacity, revealing that ethyl safranate has a higher scavenging activity than many common dietary antioxidants.
| Compound | DPPH Scavenging (%) | ABTS Scavenging (%) |
|---|---|---|
| Ethyl Safranate | 85 | 90 |
| Vitamin E | 60 | 70 |
Case Study 2: Anti-inflammatory Mechanism
In a cellular model of inflammation, ethyl safranate was shown to reduce the expression of COX-2 and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential mechanism for its anti-inflammatory effects.
| Treatment | COX-2 Expression (%) | IL-6 Expression (%) |
|---|---|---|
| Control | 100 | 100 |
| Ethyl Safranate | 30 | 25 |
Case Study 3: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of ethyl safranate against Staphylococcus aureus and Escherichia coli. The results indicated that ethyl safranate inhibited bacterial growth at concentrations lower than those required for traditional antibiotics.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Q & A
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
